1,1-Difluoro-5,5-dimethylhexane-2,4-dione
Description
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Structure
3D Structure
Properties
CAS No. |
41739-24-6 |
|---|---|
Molecular Formula |
C8H12F2O2 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
1,1-difluoro-5,5-dimethylhexane-2,4-dione |
InChI |
InChI=1S/C8H12F2O2/c1-8(2,3)6(12)4-5(11)7(9)10/h7H,4H2,1-3H3 |
InChI Key |
RPWVBEWBHGQTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Difluoro 5,5 Dimethylhexane 2,4 Dione
Claisen Condensation Protocols for Fluorinated β-Diketones
The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds, yielding β-keto esters or β-diketones. researchgate.netwikipedia.orgbeilstein-journals.orgmasterorganicchemistry.com This reaction occurs between two ester molecules or, more relevantly for the target compound, between an ester and another carbonyl compound, such as a ketone, in the presence of a strong base. researchgate.netlibretexts.org The synthesis of 1,1-Difluoro-5,5-dimethylhexane-2,4-dione can be achieved via a "crossed" or "mixed" Claisen condensation, which involves two different carbonyl partners: a fluorinated ester and a ketone. libretexts.org
Specifically, the reaction would involve the condensation of a difluoroacetate (B1230586) ester (e.g., ethyl difluoroacetate) with 3,3-dimethyl-2-butanone (pinacolone). In this process, a strong base deprotonates the α-carbon of the pinacolone (B1678379) to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the ethyl difluoroacetate. Subsequent elimination of an ethoxide leaving group yields the target β-diketone. openstax.org
The success of the Claisen condensation is highly dependent on the appropriate selection of reagents and reaction conditions.
Reagents : The key reagents are an enolizable ketone, 3,3-dimethyl-2-butanone (pinacolone), and a non-enolizable fluorinated ester, such as ethyl difluoroacetate. The use of an ester without α-hydrogens prevents it from undergoing self-condensation, which simplifies the product mixture. organic-chemistry.org
Base Selection : A strong base is required to generate the ketone enolate in sufficient concentration. wikipedia.org The base must not interfere with the reaction through side reactions like nucleophilic substitution. libretexts.org While sodium ethoxide is common, stronger bases such as sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA) are often used to increase the yield, particularly in mixed condensations. libretexts.orgorganic-chemistry.org
Solvent : The reaction must be conducted under anhydrous conditions to prevent quenching of the base and enolate. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly employed.
| Parameter | Selection | Rationale | Reference |
|---|---|---|---|
| Ketone | 3,3-Dimethyl-2-butanone (Pinacolone) | Provides the carbon backbone and contains enolizable α-hydrogens. | libretexts.org |
| Ester | Ethyl difluoroacetate | Source of the gem-difluoroacetyl group; lacks α-hydrogens to prevent self-condensation. | organic-chemistry.org |
| Base | Sodium Hydride (NaH), LDA | Strong, non-nucleophilic base ensures complete enolate formation and drives the reaction forward. Stronger bases can improve yield. | organic-chemistry.org |
| Solvent | Anhydrous THF or Diethyl Ether | Inert solvent that solubilizes reagents without participating in the reaction. | researchgate.net |
Careful control over reaction parameters is crucial for maximizing the yield of the desired β-diketone and minimizing side products.
Stoichiometry : A stoichiometric amount of base (at least one full equivalent) is necessary. libretexts.org The final β-diketone product is significantly more acidic than the starting ketone, and its deprotonation by the base is a key thermodynamic driving force that pulls the reaction equilibrium toward the product. researchgate.netopenstax.org
Temperature : The reaction is typically initiated at low temperatures (e.g., 0 °C or below) to control the rate of enolate formation and prevent side reactions, such as the self-condensation of the ketone. acs.org The reaction mixture may then be allowed to warm to room temperature to ensure completion. acs.org
Order of Addition : The order in which reagents are mixed can significantly impact the outcome. A common and effective procedure involves adding the ketone and ester mixture dropwise to a suspension of the strong base in the chosen solvent. acs.org This method maintains a low concentration of the enolizable ketone, suppressing potential self-condensation reactions. acs.org
| Parameter | Effect on Reaction | Typical Condition | Reference |
|---|---|---|---|
| Base Stoichiometry | Using less than one equivalent can result in low yields due to unfavorable equilibrium. A full equivalent is required to deprotonate the final product. | ≥ 1.0 equivalent | openstax.org |
| Temperature | Low temperature minimizes side reactions. Gradual warming may be needed to drive the reaction to completion. | Initial addition at 0 °C, then warm to room temperature. | acs.org |
| Reagent Addition | Slow addition of the ketone/ester mixture to the base can prevent ketone self-condensation and control exotherms. | Dropwise addition of carbonyl compounds to a base suspension. | acs.org |
| Workup | Acidic workup is required to neutralize the reaction mixture and protonate the enolate of the final product. | Addition of aqueous acid (e.g., H₂SO₄, HCl). | libretexts.org |
Other Established Routes to Gem-Difluoromethylene Compounds
Besides building the carbon skeleton with fluorine already incorporated, other methods focus on introducing the gem-difluoro group onto a pre-existing molecule. These routes provide alternative strategies for accessing fluorinated targets.
One of the most direct ways to install a gem-difluoromethylene group is by the deoxygenative difluorination of a carbonyl compound. nih.gov These methods transform a C=O group into a CF₂ group. For the synthesis of this compound, this would involve preparing an aldehyde precursor, such as 5,5-dimethyl-2,4-dioxohexanal, and then converting the aldehyde functionality.
Established methods for this transformation include:
Wittig-type Reactions : The olefination of carbonyl compounds using a difluoromethylene phosphonium (B103445) ylide is a straightforward approach to forming a C=CF₂ bond. Reagents such as (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF₂Cl) in combination with triphenylphosphine (B44618) (PPh₃) can effectively convert aldehydes into their corresponding gem-difluoroolefins.
Julia-Kocienski Olefination : This protocol provides an efficient route for the gem-difluoroolefination of both aldehydes and ketones. libretexts.org
Direct Conversion : Reagents like dibromodifluoromethane (B1204443) in the presence of zinc metal can directly transform carbonyl compounds into gem-difluoro compounds. nih.gov
Carbonyl derivatives such as hydrazones and oximes serve as effective precursors for the synthesis of gem-difluoromethylene compounds. These methods typically involve an oxidative fluorination process. For example, the treatment of hydrazones derived from aldehydes or ketones with fluorinating agents can yield the desired gem-difluoro product. A notable method involves the reaction of hydrazones with reagents like iodine pentafluoride (IF₅) or a combination of N-iodosuccinimide and a fluoride (B91410) source, which proceeds through a gem-diiodo intermediate that is subsequently fluorinated.
Advanced Fluorination Techniques
The synthesis of this compound, starting from its non-fluorinated precursor 5,5-dimethylhexane-2,4-dione (B1585119), primarily relies on advanced fluorination methods. These techniques are designed to selectively replace the hydrogen atoms on the first carbon (C1) with fluorine atoms.
Electrophilic Fluorination of Carbonyl Compounds and Enolates
Electrophilic fluorination stands as a primary and direct pathway for introducing fluorine into organic molecules. cas.cn This method involves the reaction of a nucleophilic carbon center, such as an enol or enolate form of a dicarbonyl compound, with an electrophilic source of fluorine. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most common, safe, and effective agents for this purpose. wikipedia.orgrsc.org
Among the various N-F reagents, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®, is a highly efficient, stable, and widely used reagent for the fluorination of 1,3-dicarbonyl compounds. cas.cnrsc.orgref.ac.uk The synthesis of this compound can be achieved by reacting its precursor, 5,5-dimethylhexane-2,4-dione, with Selectfluor®.
The degree of fluorination can be controlled by the reaction conditions and stoichiometry of the reagents. Treatment of a 1,3-dicarbonyl compound with one equivalent of Selectfluor® typically yields the monofluorinated product. cas.cnorganic-chemistry.org To achieve difluorination at the C1 position, an excess of the fluorinating agent is required. Research has shown that using three equivalents of Selectfluor® in the presence of a base, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), effectively produces the 2,2-difluorinated derivative. cas.cnorganic-chemistry.org The base plays a crucial role in facilitating the second fluorination step. cas.cn More recent, environmentally friendly methods have been developed that use an aqueous solvent system and control the outcome by modulating the stoichiometry of Selectfluor, achieving difluorination with approximately 2.1 equivalents of the reagent under base-free conditions. mdpi.com
| Product | Equivalents of Selectfluor® | Key Reaction Conditions | Reference |
|---|---|---|---|
| Monofluoro-1,3-dicarbonyl | 1 - 1.1 | Neutral conditions or CH3CN/H2O, room temperature | cas.cnorganic-chemistry.orgmdpi.com |
| Difluoro-1,3-dicarbonyl | 2.1 - 3 | Presence of base (e.g., TBAH) or CH3CN/H2O, extended reaction time | cas.cnorganic-chemistry.orgmdpi.com |
The precise mechanism of electrophilic fluorination with N-F reagents like Selectfluor® is a subject of ongoing investigation. wikipedia.org N-F reagents are understood to function as a source of an electrophilic fluorine ("F+"), which reacts with electron-rich substrates. acsgcipr.org Two primary mechanisms are often debated: a direct SN2 pathway involving nucleophilic attack by the enolate on the fluorine atom, or a single-electron transfer (SET) process. wikipedia.org
Kinetic isotope effect studies in the fluorination of aromatic compounds have shown small values, suggesting a polar reaction mechanism where the decomposition of the intermediate Wheland complex is not the rate-determining step. researchgate.net For dicarbonyl compounds, the reaction proceeds through the enol or enolate form, which acts as the nucleophile. The presence of a cationic nitrogen atom in reagents like Selectfluor® enhances their fluorinating power by increasing the electrophilicity of the fluorine atom. wikipedia.org The reaction is generally considered to be a polar process where the enolate attacks the electrophilic fluorine, displacing the nitrogen-containing leaving group. researchgate.net
Deoxofluorination Strategies
Deoxofluorination is a synthetic strategy that replaces a carbonyl oxygen atom with two fluorine atoms, forming a geminal difluoride. thieme-connect.com This method offers an alternative route to compounds like this compound, which would involve the deoxofluorination of a precursor such as 5,5-dimethylhexane-1,2,4-trione.
The most common reagents for deoxofluorination of aldehydes and ketones are aminodifluorosulfinium salts, particularly Diethylaminosulfur Trifluoride (DAST) and the more thermally stable Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxofluor). thieme-connect.comorganic-synthesis.comsci-hub.se These reagents act as nucleophilic fluorinating agents and are widely used for the conversion of carbonyl groups to gem-difluoro groups. thieme-connect.comresearchgate.net
The reaction of a dicarbonyl compound with DAST or Deoxofluor can lead to the corresponding difluoro derivative. sci-hub.se The reactivity, however, can be dependent on the specific structure of the dicarbonyl substrate. sci-hub.se While effective, these reagents can be thermally unstable, particularly DAST, which requires careful handling. sci-hub.se Deoxofluor was developed as a safer alternative with enhanced thermal stability and similar or improved reactivity. organic-synthesis.comsci-hub.se
| Reagent | Acronym | Key Feature | Reference |
|---|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | Widely used but thermally unstable | thieme-connect.comsci-hub.se |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxofluor | More thermally stable alternative to DAST | thieme-connect.comorganic-synthesis.com |
Direct Introduction of Fluorine Atoms
The direct introduction of fluorine can also refer to the use of elemental fluorine (F₂) itself. While elemental fluorine is the most fundamental fluorinating agent, its high reactivity and the hazardous nature of the reactions make it less common in standard laboratory synthesis. However, methods for the direct fluorination of 1,3-dicarbonyl compounds using elemental fluorine have been developed. researchgate.net These reactions often require careful control of conditions, such as temperature and solvent, and may result in a mixture of mono- and difluorinated products. researchgate.net Due to the operational complexities and safety concerns, N-F reagents like Selectfluor® are generally preferred for their selectivity and ease of handling. wikipedia.orgresearchgate.net
Novel Synthetic Pathways
The synthesis of fluorinated β-diketones, such as this compound, has been significantly advanced by the development of novel synthetic routes. These pathways aim to overcome the challenges associated with introducing fluorine atoms into organic molecules while maximizing efficiency and yield.
Synthesis via Silyl (B83357) Enolates
The use of silyl enolates as key intermediates represents a versatile and high-yielding method for constructing fluorinated β-diketones. researchgate.net In a typical procedure, a silyl enol ether derived from a ketone (e.g., pinacolone) is reacted with a difluoroacetylating agent. A particularly effective method involves the reaction of silyl enolates with perfluoroalkyl iodides in the presence of sodium dithionite (B78146) and sodium hydrogencarbonate. researchgate.net This is followed by treatment with diethylamine (B46881) and subsequent acid hydrolysis to afford the desired 1,1-difluoro-β-diketone. researchgate.net This pathway is valued for its high yields and the relatively mild conditions required for the key carbon-carbon bond formation step.
| Reactant 1 | Reactant 2 | Key Reagents | Outcome |
| Silyl enol ether of pinacolone | Perfluoroalkyl iodide | Sodium dithionite, NaHCO₃, Diethylamine, Acid | High yield of 1,1-difluoro-β-diketone researchgate.net |
Metal-Catalyzed and Organocatalyzed Routes to Fluoro-Containing Structures
Both metal-based and organic catalysts have been instrumental in developing efficient routes to fluorinated structures, including β-diketones.
Metal-Catalyzed Routes: The Claisen condensation is a fundamental method for synthesizing β-diketones, and its application to fluorinated substrates is well-established. nih.govmdpi.com This reaction typically involves the condensation of a fluorinated ester with a ketone in the presence of a strong base. Metal alkoxides (e.g., sodium ethoxide) or hydrides (e.g., sodium hydride) are commonly used as condensing agents, highlighting the crucial role of metals in facilitating the key C-C bond formation. nih.govmdpi.com These reagents deprotonate the ketone to form an enolate, which then acts as a nucleophile. The choice of metal cation can influence the reactivity and yield of the condensation.
Organocatalyzed Routes: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of fluorinated compounds. In the context of β-diketones, organocatalysts are primarily used for the direct, enantioselective fluorination of a pre-formed diketone scaffold. Chiral primary amines, such as β,β-diaryl serines, have been shown to effectively catalyze the fluorination of α-substituted β-diketones, yielding products with high enantioselectivity. acs.org The catalyst operates by forming a chiral enamine intermediate with the diketone, which then reacts with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI). This approach provides access to chiral fluorinated diketones, which are valuable building blocks in medicinal chemistry. acs.orgresearchgate.net
| Catalysis Type | General Approach | Key Reagents/Catalysts | Typical Fluorine Source |
| Metal-Catalyzed | Claisen Condensation | NaH, MeONa, LiH nih.govmdpi.com | Incorporated in the ester reactant |
| Organocatalyzed | Direct Fluorination | β,β-diaryl serines, Imidazolidinones acs.orgresearchgate.net | N-fluorobenzenesulfonimide (NFSI) |
Sustainable Synthesis Considerations
The principles of green chemistry are increasingly guiding the development of synthetic routes for all chemical compounds, including fluorinated diketones. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
Green Chemistry Principles in the Synthesis of Fluorinated Diketones
Several core principles of green chemistry are particularly relevant to the synthesis of this compound. acs.orgedu.krdopcw.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The Claisen condensation, for example, generally has good atom economy, as most atoms from the ester and ketone reactants are incorporated into the diketone product.
Catalysis: The use of catalytic reagents (as opposed to stoichiometric ones) is superior as they can be used in small amounts and can be recycled. acs.org Both the metal-catalyzed and organocatalyzed routes described above adhere to this principle, offering more sustainable alternatives to older, stoichiometric methods. nih.govacs.org
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. acs.org One-pot syntheses and direct fluorination methods are advantageous as they often reduce the need for intermediate protection and deprotection steps. researchgate.net
Design for Energy Efficiency: Energy requirements should be minimized. acs.org Developing syntheses that can be conducted at ambient temperature and pressure is a key goal. Research into more active catalysts that can lower reaction activation energies contributes directly to this principle.
Exploration of Environmentally Benign Solvents and Reagents
The choice of solvents and reagents is a critical aspect of sustainable synthesis. Traditional organic syntheses often rely on volatile organic compounds (VOCs) that are hazardous and environmentally damaging.
Benign Solvents: Research into green solvents has identified several alternatives for fluorination reactions. ijsr.netresearchgate.net These include:
Water: A cheap, non-toxic, and non-flammable solvent, though its use can be limited by the poor solubility of organic reactants. ijsr.net
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive alternative that can be easily removed from the reaction mixture. acs.org
Fluorous Solvents: Highly fluorinated compounds can be used to create biphasic systems that allow for easy separation of catalysts and products. ijsr.net
Bio-derived Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are gaining popularity as replacements for traditional ether solvents like THF. sigmaaldrich.com
Scalability and Industrial Synthesis Potential
The industrial-scale synthesis of this compound is a topic of significant interest due to the compound's potential applications. While specific documentation of an established industrial process for this exact molecule is not publicly widespread, an analysis of scalable synthetic methodologies for structurally related fluorinated β-diketones allows for a comprehensive evaluation of its industrial synthesis potential. The primary routes considered for large-scale production are the Claisen condensation using a pre-fluorinated building block and the direct fluorination of a readily available diketone precursor.
The feasibility of scaling up the synthesis of this compound is contingent on several factors, including the availability and cost of starting materials, the efficiency and safety of the chemical transformations, and the complexity of purification procedures. Two plausible strategies for industrial production are outlined below, drawing parallels from established scalable methods for similar compounds.
Strategy 1: Scalable Claisen Condensation
The Claisen condensation is a robust and widely used carbon-carbon bond-forming reaction in industrial settings for the synthesis of β-dicarbonyl compounds. For the synthesis of this compound, a scalable approach would involve the condensation of a difluoroacetyl synthon with a suitable ketone. A potential pathway is the reaction of ethyl difluoroacetate with pinacolone (3,3-dimethyl-2-butanone).
Recent advancements in Claisen condensation methodologies have focused on the use of titanium and zirconium tetrachloride, which have demonstrated high efficiency and applicability to a wide range of substrates, suggesting their potential for industrial adaptation. These Lewis acid-mediated condensations can often be performed under milder conditions than traditional base-mediated reactions, which is advantageous for large-scale operations.
Interactive Data Table: Key Parameters for Scalable Claisen Condensation
| Parameter | Industrial Consideration | Typical Conditions/Reagents | Potential Challenges |
| Catalyst | Cost, availability, and handling of the catalyst are critical. | TiCl₄, ZrCl₄, NaH, NaOEt | Lewis acids require anhydrous conditions and specialized handling. Strong bases can be hazardous on a large scale. |
| Solvent | Solvent selection impacts reaction rate, safety, and environmental footprint. | Toluene, THF, Ethers | Anhydrous solvents are often required, increasing costs. Solvent recovery and recycling are necessary for sustainability. |
| Temperature | Reaction temperature affects reaction time, energy consumption, and side product formation. | 0 °C to reflux | Exothermic reactions require careful temperature control to prevent runaways. |
| Work-up/Purification | The ease of product isolation and purification is crucial for process efficiency. | Aqueous quench, distillation, crystallization | Formation of stable metal chelates may complicate purification. Distillation requires energy input. |
Strategy 2: Electrophilic Fluorination of a Precursor Diketone
An alternative and potentially more direct route to this compound on an industrial scale is the electrophilic fluorination of the non-fluorinated precursor, 5,5-dimethylhexane-2,4-dione. This approach benefits from the ready availability of the starting diketone, which can be synthesized via a standard Claisen condensation of acetone (B3395972) and methyl pivalate.
The success of this strategy hinges on the availability of a safe, effective, and scalable electrophilic fluorinating agent. In this context, reagents such as Selectfluor® (F-TEDA-BF₄) have emerged as the industry standard. ref.ac.uk Selectfluor® is a stable, crystalline solid that is easier and safer to handle than gaseous fluorine, making it well-suited for large-scale industrial applications. ref.ac.uknih.gov The worldwide production of Selectfluor® is estimated to be around 25 tonnes annually, indicating its established role in industrial synthesis. ref.ac.uk
The gem-difluorination of dicarbonyl compounds using Selectfluor® has been demonstrated to be an effective transformation. The reaction typically proceeds in a stepwise manner, with the monofluorinated intermediate being formed first, followed by a second fluorination. The rate of the second fluorination can be influenced by the enolization of the monofluorinated intermediate, which can sometimes be facilitated by the addition of a base or water. beilstein-journals.org
Interactive Data Table: Key Parameters for Scalable Electrophilic Fluorination
| Parameter | Industrial Consideration | Typical Conditions/Reagents | Potential Challenges |
| Fluorinating Agent | Safety, cost, and efficiency are paramount. | Selectfluor® (F-TEDA-BF₄) | While safer than F₂, cost can be a factor. Stoichiometric amounts are typically required. |
| Solvent | The solvent must be inert to the highly reactive fluorinating agent. | Acetonitrile, Methanol (B129727) | Solvent purity is critical. Post-reaction solvent removal and disposal need to be managed. |
| Temperature | Controlled temperature is necessary to manage reaction kinetics and selectivity. | Room temperature to mild heating | Over-fluorination or side reactions can occur at elevated temperatures. |
| Work-up/Purification | Removal of the spent fluorinating agent and byproducts is a key step. | Aqueous extraction, chromatography, crystallization | The byproducts of Selectfluor® are water-soluble, facilitating removal. |
Reactivity and Reaction Mechanisms of 1,1 Difluoro 5,5 Dimethylhexane 2,4 Dione
Tautomerism and Conformational Equilibria
The reactivity of β-dicarbonyl compounds is intrinsically linked to the dynamic equilibrium between their keto and enol tautomeric forms. For fluorinated β-diketones such as 1,1-difluoro-5,5-dimethylhexane-2,4-dione, this equilibrium is a critical determinant of their chemical behavior.
Keto-Enol and Enol-Enol Tautomerism in Fluorinated β-Diketones
β-Diketones exist as a mixture of the diketo form and one or more enol forms. nih.gov This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. chemicalbook.com For an unsymmetrical β-diketone like this compound, two distinct enol tautomers can be formed, leading to a potential enol-enol equilibrium as well. ambeed.comnih.gov
The equilibrium between the diketo and enol forms is typically slow on the NMR timescale, allowing for the observation of both forms, while the interconversion between different enol forms is rapid. nih.govresearchgate.net In nonpolar solvents, many trifluoromethyl-β-diketones are found to exist predominantly as a mixture of two chelated cis-enol forms. ambeed.com
Influence of Fluorine Substitution on Tautomeric Preferences
The introduction of fluorine atoms significantly influences the tautomeric equilibrium in β-diketones. researchgate.net The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect, which can stabilize the enol form. Studies on related compounds, such as trifluoroacetylacetone, show a marked preference for the enol tautomer compared to non-fluorinated acetylacetone. researchgate.netnih.gov This stabilization is attributed to the increased acidity of the enolic proton and the formation of a strong intramolecular hydrogen bond. chemicalbook.com
For this compound, the CF₂H group is expected to increase the acidity of the adjacent methylene (B1212753) protons, thereby favoring enolization. The electron-withdrawing nature of the difluoromethyl group would stabilize the resulting enolate-like structure. Generally, electron-withdrawing substituents at the terminal carbons of a β-diketone favor the enol form, whereas such substitution at the central carbon can favor the keto form. chemicalbook.com Given that the difluoro group in this compound is at a terminal position (C1), it is predicted to shift the equilibrium towards the enol tautomers.
Solvent Effects on Tautomeric Equilibrium
The position of the tautomeric equilibrium is sensitive to the solvent environment. spectrabase.comresearchgate.net The polarity and hydrogen-bonding capability of the solvent can differentially solvate the keto and enol forms, thereby shifting the equilibrium.
Generally, nonpolar solvents tend to favor the enol form of β-diketones. This is because the enol tautomer can form a stable, six-membered ring via an intramolecular hydrogen bond, which reduces the need for intermolecular interactions with the solvent. nih.govambeed.com In contrast, polar, protic solvents can disrupt this internal hydrogen bond by forming their own hydrogen bonds with the carbonyl and hydroxyl groups, which can lead to a relative stabilization of the keto form. nih.gov For fluorinated β-diketones, the preference for the enol form is often so strong that it dominates even in moderately polar solvents. ambeed.comresearchgate.net
| Solvent Polarity | Expected Effect on this compound | Predominant Tautomer |
| Nonpolar (e.g., Hexane, CCl₄) | Stabilizes intramolecular hydrogen bonding. | Enol |
| Polar Aprotic (e.g., DMSO, Acetone) | Can interact via dipole-dipole forces, may slightly shift equilibrium. | Enol (likely still dominant) |
| Polar Protic (e.g., Water, Ethanol) | Competes for hydrogen bonding, disrupting the internal chelate ring. | Keto form increases in population |
Intramolecular Hydrogen Bonding in Enol Forms
A defining feature of the enol tautomer of β-diketones is the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. nih.gov This interaction creates a pseudo-aromatic six-membered ring that significantly contributes to the stability of the enol form.
The strength of this hydrogen bond is influenced by the substituents on the β-diketone skeleton. Electron-withdrawing groups, such as the difluoromethyl group, enhance the acidity of the hydroxyl proton and can strengthen the hydrogen bond. Spectroscopic studies on analogous fluorinated β-diketones confirm the presence of a very strong, chelated hydrogen bond in their enol forms. ambeed.com This bond is characterized by a downfield chemical shift of the enolic proton in ¹H NMR spectra.
Conformational Analysis of Stable Tautomers
The stable tautomers of this compound are the diketo form and the two cis-enol forms stabilized by intramolecular hydrogen bonding. The diketo form has greater conformational freedom due to rotation around the C-C single bonds. However, steric hindrance between the bulky tert-butyl group and the rest of the molecule will favor conformations that minimize these interactions.
For the enol tautomers, the planar, six-membered chelate ring imposes significant conformational rigidity. The primary conformational question revolves around which carbonyl group participates in enolization. The two possible enol forms are:
Enol A: 4-hydroxy-1,1-difluoro-5,5-dimethylhex-3-en-2-one
Enol B: 2-hydroxy-1,1-difluoro-5,5-dimethylhex-2-en-4-one
Computational studies on similar asymmetric fluorinated β-diketones suggest that the equilibrium often favors the enol tautomer where the double bond is in conjugation with any available π systems and where the hydrogen bond is formed with the carbonyl group adjacent to the more electron-withdrawing substituent. nih.gov In this case, the difluoromethyl group is strongly electron-withdrawing, which would suggest a preference for Enol A, where the enolic hydroxyl is adjacent to the acetyl group and hydrogen-bonded to the carbonyl oxygen next to the difluoromethyl group.
Reactions Involving Carbonyl Centers
The carbonyl groups of this compound are electrophilic centers susceptible to nucleophilic attack. The presence of the difluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon (C2), making it a more likely target for nucleophiles compared to the C4 carbonyl, which is sterically hindered by the tert-butyl group.
Fluorinated β-diketones are versatile synthons in organic chemistry. For instance, they undergo condensation reactions with amines or ammonium (B1175870) salts to yield β-aminovinyl ketones. They can also serve as precursors for the synthesis of various heterocyclic compounds such as pyrazoles and pyrimidines.
Furthermore, the methylene group (C3) in the diketo form is acidic and can be deprotonated to form an enolate. This enolate is a key intermediate in reactions such as alkylation and acylation. The enol form can also undergo electrophilic attack, for example, in fluorination reactions using reagents like Selectfluor®, which typically proceeds via attack on the electron-rich C=C double bond of the enol.
Nucleophilic Additions and Substitutions
Nucleophilic attack is a cornerstone of β-dicarbonyl chemistry. In the case of this compound, the gem-difluoro group significantly modulates the outcomes of these reactions.
The reaction of β-diketones with primary or secondary amines and ammonia (B1221849) derivatives is a classic method for the synthesis of β-aminovinyl ketones (enaminones). For this compound, this reaction proceeds via nucleophilic attack of the amine at one of the carbonyl carbons, followed by the elimination of water. The presence of the electron-withdrawing CF2 group enhances the electrophilicity of the adjacent carbonyl carbon (C2), making it a prime target for nucleophilic attack.
The general mechanism involves the formation of a hemiaminal intermediate, which then dehydrates to form the final β-aminovinyl ketone. The stability of the resulting enaminone is enhanced by the formation of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, creating a stable six-membered ring. Molecules that contain an α,α-difluoro-β-amino-carbonyl group are frequently synthesized through the addition of difluoroenolates to imines. nih.gov
Table 1: Reaction of this compound with Amines
| Reactant | Product | Key Features |
| Primary Amine (R-NH₂) | N-substituted β-aminovinyl ketone | Formation of a stable, conjugated enaminone system. |
| Secondary Amine (R₂NH) | N,N-disubstituted β-aminovinyl ketone | Similar to primary amines, but without the N-H for intramolecular H-bonding. |
| Ammonium Salts | β-aminovinyl ketone | Ammonia acts as the nucleophile, typically generated in situ. |
When considering reactions where the diketone itself acts as a nucleophile (e.g., through its enolate), the "Negative Fluorine Effect" (NFE) becomes significant. nih.govcas.cn This proposed effect describes the observation that fluorine substitution on a carbanionic carbon can have a detrimental impact on many nucleophilic fluoroalkylation reactions. nih.gov
The NFE is attributed to two main factors:
Thermal Instability: Fluorinated carbanions have a high tendency to undergo α-elimination of a fluoride (B91410) ion, leading to self-decomposition. cas.cn
Intrinsic Nucleophilicity: The high electronegativity of fluorine can decrease the intrinsic nucleophilicity of the adjacent carbanion. The increased "hardness" of the fluorinated carbanion can result in a higher activation barrier for reactions with soft electrophiles. cas.cn
In the context of this compound, deprotonation at the C3 methylene bridge would generate a carbanion. The adjacent CF2 group would destabilize this carbanion relative to its non-fluorinated counterpart, potentially reducing its efficacy in subsequent nucleophilic attacks. This is a crucial consideration in planning alkylation or acylation reactions at the C3 position. Studies on nucleophilic ring-opening fluoroalkylation of epoxides have shown that α-fluorine substitution on a carbanion dramatically decreases its reactivity. rsc.org
Electrophilic Reactions
Electrophilic substitution at the central carbon (C3) of the β-dicarbonyl system is a characteristic reaction. This proceeds through the enol or enolate form, which acts as the nucleophile. For this compound, the powerful inductive effect of the two fluorine atoms makes the C3 protons more acidic, facilitating the formation of the enolate. However, the same inductive effect deactivates the enolate, making it less nucleophilic.
Therefore, while enolate formation may be easier, its subsequent reaction with electrophiles can be more sluggish compared to non-fluorinated analogues. Common electrophilic reactions include halogenation, alkylation, and acylation. For instance, electrophilic fluorination of related β-ketosulfonamides using reagents like Selectfluor proceeds efficiently to install two fluorine atoms alpha to a carbonyl group. researchgate.net This indicates that the active methylene position in such compounds is amenable to attack by strong electrophiles.
Condensation Reactions
This compound can undergo condensation reactions with various carbonyl compounds, particularly aldehydes, and with hydrazine (B178648) derivatives to form heterocyclic systems. The non-fluorinated analogue, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), is well-known to participate in Knoevenagel-type condensations with aldehydes. researchgate.netresearchgate.net
In these reactions, the active methylene group (C3) of the diketone attacks the electrophilic carbonyl carbon of the aldehyde. The resulting adduct typically undergoes dehydration. The enhanced acidity of the C3 protons in the fluorinated diketone should facilitate the initial condensation step. Reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, a common outcome for 1,3-dicarbonyl compounds.
Reactions at the Difluoromethylene Moiety
The difluoromethylene group is generally stable, but the C-F bonds can be modified under specific conditions.
Modification of the C-F Bonds
The carbon-fluorine bond is exceptionally strong, and gem-difluoroalkyl groups exhibit reduced reactivity in traditional SN2 reactions compared to their monofluorinated counterparts. nih.gov This is due to the destabilizing effect of each additional fluorine atom on the partially positive carbon in the SN2 transition state. nih.gov
However, the modification of C-F bonds in gem-difluoro compounds is possible. Transition-metal catalysis, for example, can enable the selective functionalization of a single C-F bond in gem-difluoroalkenes, often proceeding through a β-fluoride elimination pathway. acs.org While the target molecule is a saturated alkane at this position, related transformations on gem-difluoroalkanes have been achieved using strong Lewis acids or radical initiators to activate the inert C-F bonds. researchgate.net These methods often aim to generate a radical or cationic intermediate, bypassing the difficult oxidative addition step common in transition metal catalysis. researchgate.net Therefore, while the C-F bonds in this compound are robust, they are not entirely inert and could potentially be functionalized under forcing conditions or with specific catalytic systems.
Reactions with Gem-Difluoromethylene Alkynes (Analogous Reactivity)
While specific studies on the direct reaction between this compound and gem-difluoromethylene alkynes are not extensively documented, an analysis of their respective reactivities allows for the prediction of analogous chemical behavior. The presence of the gem-difluoro group in both classes of compounds significantly influences their electronic properties and, consequently, their reaction pathways.
The fluorine atoms in this compound exert a strong electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbons. This heightened electrophilicity makes the dione (B5365651) susceptible to nucleophilic attack. Similarly, gem-difluoromethylene alkynes are characterized by an electron-deficient triple bond due to the electron-withdrawing nature of the adjacent difluoromethylene group. This makes them reactive towards nucleophiles.
Given these characteristics, it is plausible that the enolate form of this compound, a potent nucleophile, could react with gem-difluoromethylene alkynes in a manner analogous to Michael addition. The reaction would likely proceed via the attack of the enolate on the electron-deficient alkyne, leading to the formation of a new carbon-carbon bond.
Furthermore, transition metal-catalyzed reactions involving gem-difluoromethylene alkynes have been a subject of considerable research. These reactions often proceed through various pathways, including hydroarylation and annulation, showcasing the versatility of this functional group. sapub.orgresearchgate.netnih.gov It is conceivable that this compound could participate in similar transition-metal-catalyzed cross-coupling reactions, acting as a nucleophilic partner.
Environmental Fate and Degradation Mechanisms
The environmental fate of this compound is largely governed by its atmospheric reactivity, particularly with photochemically generated radicals. The presence of fluorine atoms in the molecule influences its stability and degradation pathways.
Photodegradation by OH Radicals
The primary atmospheric degradation pathway for many organic compounds, including fluorinated ketones, is through reaction with hydroxyl (OH) radicals. nih.gov While direct kinetic data for this compound is not available, studies on structurally similar fluorinated β-diketones provide valuable insights into its expected atmospheric lifetime.
Research on the gas-phase reactions of OH radicals with a series of fluorinated diketones, such as 1,1,1-trifluoro-2,4-pentanedione (B1197229) (TFP), 1,1,1-trifluoro-2,4-hexanedione (TFH), and 1,1,1-trifluoro-5-methyl-2,4-hexanedione (TFMH), has determined their rate coefficients and atmospheric lifetimes. nih.gov The study revealed that the reactivity of these compounds with OH radicals is significant, leading to relatively short atmospheric lifetimes. nih.gov
The rate coefficients for the reaction of these analogous compounds with OH radicals at 298 K are presented in the table below. nih.govconicet.gov.ar
| Compound | Rate Coefficient (kOH) in 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Tropospheric Lifetime |
| 1,1,1-trifluoro-2,4-pentanedione (TFP) | 1.3 ± 0.4 | 21 hours |
| 1,1,1-trifluoro-2,4-hexanedione (TFH) | 2.2 ± 0.8 | 13 hours |
| 1,1,1-trifluoro-5-methyl-2,4-hexanedione (TFMH) | 3.3 ± 1.0 | 8 hours |
Based on these findings, it can be inferred that this compound will also be susceptible to degradation by OH radicals, likely having a tropospheric lifetime on the order of hours to days. This indicates that the compound is not expected to persist for long periods in the atmosphere, and long-range transport is likely to be limited. nih.gov
Role of Tautomerism in Gas-Phase Reactivity
β-Diketones, including this compound, exist as an equilibrium mixture of keto and enol tautomers. mdpi.com This tautomerism plays a crucial role in their gas-phase reactivity, particularly in reactions with OH radicals. nih.gov The enol form is generally more reactive towards OH radicals than the keto form due to the presence of a carbon-carbon double bond.
Studies on analogous fluorinated diketones have shown a good correlation between the percentage of the enol tautomer and the rate coefficient for the reaction with OH radicals, highlighting the importance of the enol form in the atmospheric degradation of these compounds. nih.gov Therefore, understanding the keto-enol equilibrium of this compound is essential for accurately predicting its atmospheric lifetime and environmental impact.
Coordination Chemistry and Metal Complexation of 1,1 Difluoro 5,5 Dimethylhexane 2,4 Dione
Ligand Characteristics and Binding Modes
The coordination behavior of 1,1-Difluoro-5,5-dimethylhexane-2,4-dione is fundamentally shaped by its nature as a β-diketonate ligand, with the difluoromethyl group imparting unique characteristics.
Like other β-diketones, this compound exists in a tautomeric equilibrium between its keto and enol forms. The deprotonation of the enol form yields the corresponding β-diketonate anion. This anion acts as a versatile bidentate chelating ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered ring.
The versatility of fluorinated β-diketonates, including this compound, allows for a variety of coordination structures. nih.gov Beyond simple chelation to a single metal center, these ligands can also act as bridging ligands between two or more metal ions. nih.gov In some instances, the fluorine atoms of the substituent can participate in additional weak coordination with metal ions, further stabilizing the complex. nih.gov The primary coordination modes observed for fluorinated β-diketonates are illustrated below.
Interactive Table: Principal Coordination Modes of Fluorinated β-Diketonates Users can click on the coordination mode to view a representative diagram (conceptual).
| Coordination Mode | Description |
| Chelating | The ligand binds to a single metal ion through both oxygen atoms, forming a six-membered chelate ring. |
| Bridging (μ₂) | The ligand connects two metal centers. This can occur through one or both oxygen atoms. |
| Chelating-Bridging | The ligand chelates one metal ion while simultaneously using one or both oxygen atoms to bridge to another metal center. nih.gov |
The introduction of two fluorine atoms onto the terminal methyl group of the diketone backbone has a profound electronic effect. Fluorine is a highly electronegative element, and its presence results in a strong electron-withdrawing inductive effect. This effect significantly increases the acidity of the β-diketone's methylene (B1212753) protons, facilitating deprotonation and subsequent complex formation.
This increased acidity influences the stability of the resulting metal complexes. scispace.com The electron-withdrawing nature of the difluoromethyl group enhances the Lewis acidity of the coordinated metal center. nih.gov This can lead to the formation of more stable and robust metal complexes compared to their non-fluorinated analogues. The stability of a metal complex is a critical factor, and a higher value of Crystal Field Stabilization Energy (CFSE) generally indicates a complex that is thermodynamically more stable and kinetically inert. scispace.com The substitution of methyl groups with fluorine-containing groups like difluoromethyl is known to cause significant changes in the molecular and biological properties of the resulting metal complexes. unicam.it
Synthesis of Metal Complexes
The versatile chelating nature of this compound allows for the synthesis of a diverse range of metal complexes, including those with transition metals, lanthanides, and heterometallic systems.
This compound and its fluorinated analogues readily form complexes with a variety of first-row and other transition metals. unicam.it The synthesis typically involves the reaction of a metal salt with the β-diketone ligand in the presence of a base to facilitate deprotonation.
For instance, the closely related ligand, 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione, has been shown to form a dimethanol-coordinated zinc(II) complex. nih.gov In this compound, the zinc ion is in an octahedral coordination environment, with two β-diketonate ligands chelating in the equatorial plane and two methanol (B129727) molecules occupying the axial positions. nih.gov Similarly, fluorinated β-diketonates have been used to synthesize coordination polymers with silver(I), where the ligand can adopt various bridging modes. mdpi.com
Interactive Table: Example of a Transition Metal Complex with a Related Fluorinated β-Diketonate Users can filter the table by Metal or Ligand.
| Metal Ion | Ligand | Formula | Coordination Geometry | Reference |
| Zinc(II) | 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dionate | [Zn(C₈H₁₀F₃O₂)₂(CH₄O)₂] | Octahedral | nih.gov |
The coordination chemistry of this compound extends to the f-block elements. Lanthanide ions, known for their high coordination numbers and unique photophysical properties, form stable complexes with β-diketonate ligands. The use of fluorinated β-diketonates is particularly advantageous in lanthanide chemistry as it can enhance the volatility and luminescence of the resulting complexes. Classes of compounds such as Lanthanide(III) tetrakis-β-Diketonates have been synthesized using various fluorinated ligands. nih.gov
One of the most interesting aspects of the coordination chemistry of fluorinated β-diketonates is their use in constructing heterometallic molecular architectures. nih.gov The ability of the ligand to act as a bridge between different metal ions is key to forming these systems.
The synthesis of such heterometallic compounds can be achieved through the co-crystallization of different metal β-diketonates. nih.gov In these structures, the fluorinated β-diketonate often coordinates to the metal ion with the lower oxidation number or acts as a bridging unit. For example, systems have been developed where a fluorinated β-diketonate ligand chelates a transition metal like copper(II), while also bridging to an alkali metal like sodium(I) through its oxygen atoms. nih.gov Another structural motif involves a non-fluorinated β-diketonate bridging between two transition metal centers, each chelated by a fluorinated β-diketonate ligand. nih.gov Furthermore, dinuclear lanthanide-lithium complexes have been synthesized, showcasing the ligand's utility in bridging f-block elements with s-block metals. nih.gov
Structural and Electronic Properties of Metal Complexes
There are no specific crystallographic studies or detailed structural data tables available in the reviewed literature for metal chelates formed with this compound. Consequently, information regarding bond lengths, bond angles, coordination geometries, and crystal packing for complexes of this specific ligand cannot be provided.
No dedicated studies on the electronic structure of metal complexes involving this compound were found. Research detailing molecular orbital diagrams, results from computational analyses like Density Functional Theory (DFT), or spectroscopic data that would elucidate the electronic properties of these specific coordinated systems is not available in the public domain.
Applications of Metal Complexes
There is no available research documenting the use of metal complexes derived from this compound in catalytic applications. As such, there are no findings on their efficacy, reaction mechanisms, or substrate scope in any form of catalysis.
No literature was found that investigates or reports the use of this compound metal complexes as precursors for Chemical Vapor Deposition (CVD) or related thin-film deposition techniques. Information regarding the volatility, thermal stability, or decomposition pathways of such potential precursors is absent from the scientific record.
There are no published studies on the luminescent properties of metal complexes synthesized with this compound. Research into their potential as luminescent materials, including data on their photophysical properties such as excitation and emission spectra, quantum yields, or excited-state lifetimes, has not been reported.
Sensor Devices
The unique coordination chemistry of fluorinated β-diketones, such as this compound, positions their metal complexes as promising candidates for the development of advanced sensor devices. While direct studies on this compound in this capacity are not extensively documented, the broader class of fluorinated β-diketonates, particularly their lanthanide complexes, has been the subject of significant research for sensing applications. The underlying principle often involves the modulation of the complex's photophysical properties, such as luminescence, in the presence of a target analyte.
The fluorinated nature of the ligand can enhance the properties of the resulting metal complexes, making them more suitable for sensor applications. The introduction of fluorine atoms can increase the volatility and thermal stability of the complexes, which is advantageous for certain fabrication methods of sensor devices. Furthermore, the strong electron-withdrawing effect of fluorine atoms can influence the electronic structure of the ligand and, consequently, the photophysical properties of the corresponding lanthanide complexes.
A notable application of these complexes is in the field of luminescent sensors. Lanthanide ions, such as Europium(III) (Eu³⁺), are known for their sharp, long-lived luminescence. However, their direct excitation is often inefficient. β-diketonate ligands can act as "antennas," efficiently absorbing light and transferring the energy to the central lanthanide ion, which then emits its characteristic luminescence. This sensitized emission is highly sensitive to the coordination environment of the metal ion.
For instance, a novel β-diketonate–europium(III) complex-based fluorescent probe, Eu³⁺-BHHCT-BPED, was developed for the highly sensitive time-gated luminescence detection of copper (Cu²⁺) and sulfide (B99878) (S²⁻) ions in living cells. rsc.org The probe demonstrated strong fluorescence with a high quantum yield and a long luminescence lifetime. rsc.org The presence of Cu²⁺ ions led to a selective and efficient quenching of the luminescence. rsc.org Subsequently, the introduction of sulfide ions resulted in a reversible revival of the fluorescence, enabling an "on-off-on" signaling mechanism for the detection of both species. rsc.org
Another example is the development of a nanohybrid luminescent pH detector by loading a Eu³⁺-β-diketonate complex into a synthetic clay matrix (LAPONITE®). nih.gov This system, designated as Eu³⁺(TTA)n@Lap, proved to be a robust, reliable, and rapidly responsive fluorescent pH detector, particularly under acidic conditions. nih.gov The reusability of this hybrid pH detector was also demonstrated. nih.gov
The research in this area highlights the potential of metal complexes of fluorinated β-diketones in creating highly sensitive and selective chemical sensors for a variety of analytes, including metal ions and pH.
| Sensor Type | Target Analyte | Principle of Detection | Example Ligand Type |
| Luminescent Ion Sensor | Copper (Cu²⁺) and Sulfide (S²⁻) ions | Fluorescence quenching and revival | Tetradentate β-diketone with a Cu²⁺-binding moiety |
| Luminescent pH Sensor | Hydrogen ions (H⁺) | pH-dependent luminescence intensity | Thenoyltrifluoroacetone (TTA) |
Polymer Chemistry and Advanced Materials
In the realm of polymer chemistry, metal complexes of β-diketones, including their fluorinated analogues, have garnered attention as effective catalysts or initiators for various polymerization reactions. While specific studies detailing the use of this compound in polymer synthesis are limited, the broader family of metal β-diketonates has been successfully employed in the production of commercially important polymers like polylactic acid (PLA).
Polylactic acid is a biodegradable and biocompatible polyester (B1180765) with a wide range of applications, from packaging materials to biomedical devices. One of the primary methods for PLA synthesis is the ring-opening polymerization (ROP) of lactide, a cyclic diester of lactic acid. This process requires the use of a catalyst or initiator, and metal complexes of β-diketones have proven to be viable candidates.
Aluminum complexes of acetylacetonate (B107027) and its derivatives are among the most studied initiators for the ROP of lactide. For example, aluminum isopropoxide is a widely used initiator, although its catalytic activity can be relatively low. alfa-chemistry.comacs.org Research has shown that the structure of the aluminum initiator, such as being a trimer or tetramer, can significantly affect the rate of polymerization. acs.org
While not directly involving a fluorinated ligand, studies on the polymerization of L-lactide using zirconium(IV) acetylacetonate have demonstrated the formation of high molecular weight PLA with controlled properties. researchgate.net These catalysts can lead to the exclusive formation of cyclic polymers under certain conditions. researchgate.net Similarly, dibutyltin(IV) acetylacetonate has also been shown to be an effective catalyst for this polymerization. researchgate.net
The introduction of fluorine atoms into the β-diketonate ligand can potentially modify the catalytic activity of the metal center by altering its Lewis acidity and steric environment. This could, in turn, influence the rate of polymerization, the molecular weight, and the stereochemistry of the resulting polymer.
The use of metal β-diketonate complexes extends to the synthesis of other advanced materials as well. For example, these complexes can serve as precursors for the deposition of metal or metal oxide thin films and nanoparticles through techniques like metal-organic chemical vapor deposition (MOCVD). The volatility and thermal stability of fluorinated β-diketonate complexes make them particularly suitable for such applications.
| Catalyst/Initiator Type | Polymerization Method | Monomer | Resulting Polymer |
| Aluminum Isopropoxide | Ring-Opening Polymerization (ROP) | Lactide | Polylactic Acid (PLA) |
| Zirconium(IV) Acetylacetonate | Ring-Opening Polymerization (ROP) | L-Lactide | Poly(L-lactic acid) (PLLA) |
| Dibutyltin(IV) Acetylacetonate | Ring-Opening Polymerization (ROP) | L-Lactide | Poly(L-lactic acid) (PLLA) |
Spectroscopic Data for this compound Unavailable
Following a comprehensive search for scientific literature and spectroscopic data, detailed experimental information for the chemical compound this compound (CAS RN: 41739-24-6) is not publicly available. Consequently, the generation of a detailed article on its spectroscopic characterization and structural elucidation as per the requested outline is not possible at this time.
The inquiry specified a detailed analysis covering various aspects of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, as well as Infrared (IR) and Raman spectroscopy. These analytical techniques are crucial for determining the molecular structure, identifying functional groups, and understanding dynamic processes such as tautomerism, which is characteristic of β-dicarbonyl compounds like the subject molecule.
β-Diketones typically exist in a dynamic equilibrium between their keto and enol forms. Spectroscopic methods are the primary tools used to investigate this keto-enol tautomerism.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) would provide distinct signals for both the keto and enol tautomers, allowing for the determination of their relative proportions in a given solvent. The chemical shifts and coupling constants would offer detailed insights into the electronic environment of the hydrogen, carbon, and fluorine nuclei in each form.
Vibrational Spectroscopy (IR and Raman) would reveal characteristic stretching frequencies for the different functional groups present in the tautomers. For instance, the keto form would exhibit distinct carbonyl (C=O) stretching bands, while the enol form would show characteristic bands for C=C bonds and intramolecularly hydrogen-bonded hydroxyl (-OH) groups.
Despite extensive searches of chemical databases and scientific literature, no specific experimental spectra, chemical shift tables, coupling constants, or vibrational frequency data for this compound could be retrieved. Without this foundational data, a scientifically accurate and detailed article that adheres to the provided structure cannot be constructed.
Spectroscopic Characterization and Structural Elucidation of 1,1 Difluoro 5,5 Dimethylhexane 2,4 Dione
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Analysis of Intramolecular Hydrogen Bonding Signatures
Like other β-diketones, 1,1-Difluoro-5,5-dimethylhexane-2,4-dione is expected to exist predominantly in its enol tautomeric form, stabilized by a strong intramolecular hydrogen bond (IHB) that forms a six-membered quasi-aromatic ring. nih.govresearchgate.net This feature is typically confirmed by NMR and IR spectroscopy. nih.govrsc.org In the ¹H NMR spectrum, the enolic proton would exhibit a characteristic downfield chemical shift, indicative of its involvement in a strong hydrogen bond. researchgate.netwikimedia.org
The presence of electron-withdrawing fluorine atoms on the terminal methyl group is known to influence the strength of the IHB. Studies on similar compounds, such as 1,1,1,5,5,5-Hexafluoro-pentane-2,4-dione (hexafluoroacetylacetone), have shown that fluorination weakens the hydrogen bond compared to its non-fluorinated counterpart. researchgate.net This effect is attributed to the inductive effect of the fluorine atoms, which reduces the proton-donating ability of the enolic hydroxyl group. Therefore, the IHB in this compound is predicted to be weaker than in 5,5-dimethylhexane-2,4-dione (B1585119).
Vibrational Assignments and Normal Mode Analysis
The vibrational spectrum of this compound is characterized by specific modes associated with its functional groups and the chelated enol ring. Infrared (IR) and Raman spectroscopy, often coupled with Density Functional Theory (DFT) calculations, are standard methods for these assignments. mdpi.comnih.gov
For the dominant enol form, a strong vibrational band associated with the C=O and C=C stretching modes of the chelated ring is expected in the 1500–1600 cm⁻¹ region of the IR spectrum. mdpi.comnih.gov The weakening of the intramolecular hydrogen bond due to fluorination would likely result in shifts of the OH stretching and bending modes. researchgate.net Specifically, the OH stretching vibration would shift to a higher wavenumber compared to non-fluorinated analogs, reflecting a less constrained bond. wikimedia.org
Normal mode analysis would further reveal complex mixed vibrations within the chelate ring, involving contributions from C-H, C-F, and Pd-O/Pd-N (in metal complexes) stretching and deformation modes. mdpi.com
Table 1: Predicted Key Vibrational Frequencies for this compound (Enol Form)
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Notes |
| O-H Stretch | > 3000 | Shifted to higher frequency due to weaker IHB. |
| C-H Stretch | 2830 - 3150 | Associated with methyl and methylene (B1212753) groups. nih.gov |
| C=O / C=C Stretch | 1500 - 1600 | Strong, characteristic bands for the chelated ring system. mdpi.com |
| C-F Stretch | 1000 - 1400 | Strong absorptions typical for fluorinated compounds. |
Mass Spectrometry
Fragmentation Pathways and Structural Confirmation
The fragmentation of β-diketones typically proceeds through characteristic cleavage patterns, including McLafferty rearrangements and alpha-cleavage adjacent to the carbonyl groups. Key fragmentation pathways for this compound would likely involve:
Loss of the tert-butyl group: A prominent fragmentation pathway would be the cleavage of the C4-C5 bond, leading to the loss of a stable tert-butyl radical or cation, resulting in a significant fragment ion.
Cleavage of the difluoromethyl group: Scission of the C1-C2 bond could lead to the loss of the CHF₂ group.
Ring cleavage: Fragmentation of the dione (B5365651) core itself would produce smaller charged species.
These fragmentation patterns, predicted using computational tools and knowledge of related compounds, allow for the unambiguous confirmation of the compound's core structure. nih.gov
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which in turn yields its exact elemental composition. For this compound (C₈H₁₂F₂O₂), the theoretical monoisotopic mass can be calculated with high accuracy. HRMS analysis would be able to distinguish this compound from other isomers or compounds with the same nominal mass, providing definitive evidence of its chemical formula and confirming its successful synthesis.
X-ray Crystallography
Solid-State Molecular Structure and Conformation
Although a single-crystal X-ray structure for this compound has not been reported, analysis of related structures allows for a detailed prediction of its solid-state conformation. mdpi.comnih.gov The molecule is expected to crystallize in its planar enol form, stabilized by the intramolecular hydrogen bond.
Intermolecular Interactions in Crystalline States
The solid-state architecture of this compound, like other β-diketones, is governed by a network of specific intermolecular interactions. nih.govresearchgate.net X-ray crystallography is the definitive method for elucidating such atomic-level structures. wikipedia.org For β-diketones, the predominant tautomer in the crystalline state is typically the enol form, which establishes a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This internal bonding significantly influences the potential for intermolecular interactions.
The primary intermolecular forces in the crystal lattice of similar fluorinated β-diketones involve hydrogen bonds and other weaker contacts. The enol tautomers often arrange into centrosymmetric dimers via intermolecular O-H···O hydrogen bonds. Beyond this primary interaction, weaker C-H···O and C-H···F hydrogen bonds contribute to the stability of the three-dimensional packing. The presence of the difluoromethyl group introduces the possibility of these C-H···F interactions, which, although weak, are known to play a role in the crystal engineering of organofluorine compounds.
In the broader family of fluorinated β-diketonate complexes, analyses have shown that H···F, C···F, and F···F contacts are significantly involved in the formation of molecular packages. mdpi.com These interactions, collectively with van der Waals forces, dictate the final crystal packing, influencing properties like density and thermal stability. The precise distances and angles of these bonds would be determined by a specific X-ray diffraction study of the compound. wikipedia.orgresearchgate.net
Table 1: Plausible Intermolecular Interactions in Crystalline this compound
This table is illustrative, based on typical bond distances and angles for similar compounds, as a specific crystal structure for the title compound is not publicly available.
| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) |
|---|---|---|---|
| Intermolecular Hydrogen Bond | O (enol) | O (carbonyl) | 2.5 - 2.9 |
| Weak Hydrogen Bond | C-H | O (carbonyl) | 3.0 - 3.5 |
| Weak Hydrogen Bond | C-H | F | 3.0 - 3.6 |
Other Analytical Techniques
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, or isomers. The choice between gas and liquid chromatography is dependent on the compound's volatility and the requirements of the analysis.
Gas Chromatography (GC): Due to the volatility of many fluorinated β-diketones, gas chromatography is a highly effective analytical method. mdpi.comresearchgate.net When coupled with a mass spectrometer (GC-MS), it provides structural confirmation through characteristic fragmentation patterns of the analyte. For purity assessment, a flame ionization detector (FID) offers high sensitivity and a wide linear range. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based polymer. The retention time is used for identification, while the integrated peak area provides quantitative information on the purity. Pyrolysis-gas chromatography-mass spectrometry (pyr-GC/MS) is another advanced technique used for the structural elucidation of fluorinated polymers and could be adapted for complex matrices involving this compound.
High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is a versatile technique for both analytical and preparative-scale purification. For the non-fluorinated analog, 5,5-Dimethylhexane-2,4-dione, a reverse-phase (RP) HPLC method has been described. sielc.com A similar approach would be suitable for the title compound. In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a gradient of acetonitrile and water. sielc.com An acid modifier like formic or phosphoric acid is often added to the mobile phase to ensure sharp peak shapes. sielc.com Detection is commonly performed using a UV detector set to the absorbance maximum of the compound's conjugated enol-ketone system.
Table 2: Summary of Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Primary Use |
|---|---|---|---|---|
| GC | Phenyl-methylpolysiloxane | Helium | FID, MS | Purity assessment, identification, reaction monitoring |
| HPLC | C18 (Reversed-Phase) | Acetonitrile / Water gradient | UV | Purity assessment, preparative separation |
Based on a comprehensive search for publicly available scientific literature, there is currently no specific theoretical and computational research focused solely on This compound that would allow for a detailed article covering the requested topics of quantum chemical calculations and electronic structure analysis.
The search did not yield any dedicated studies employing Density Functional Theory (DFT) for geometry optimization, Ab Initio methods for higher-level accuracy, or analyses of the conformational landscape, molecular orbitals, or electron density specifically for this difluorinated compound. While computational methods are widely applied to the broader class of β-diketones, the specific research findings for this compound are not present in the available literature.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as per the provided outline.
Theoretical and Computational Studies of 1,1 Difluoro 5,5 Dimethylhexane 2,4 Dione
Electronic Structure and Bonding Analysis
Weak Interactions and Hydrogen Bonding Energetics
The structure and chemical behavior of 1,1-Difluoro-5,5-dimethylhexane-2,4-dione, like other β-diketones, are significantly influenced by a network of weak interactions, most notably a strong intramolecular hydrogen bond (IHB) in its enol tautomer. mdpi.com Computational studies on analogous compounds, such as 5,5-dimethylhexane-2,4-dione (B1585119) (DMHD) and 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione (TFDMHD), provide critical insights into the energetics of these interactions. researchgate.net
The dominant enol form is stabilized by a planar six-membered ring formed via an O–H···O hydrogen bond. The strength of this bond can be quantified using computational methods like Density Functional Theory (DFT), Atoms in Molecules (AIM) theory, and Natural Bond Orbital (NBO) analysis. For the non-fluorinated analogue DMHD, the hydrogen bond energy (EHB) is calculated to be in the range of 17-20 kcal/mol, indicating a very strong interaction. researchgate.net
The introduction of fluorine atoms at the C1 position, creating the difluoro moiety (CHF2), is expected to modulate the strength of this IHB. Studies on related compounds have shown that electron-withdrawing groups, such as trifluoromethyl (CF3), tend to weaken the IHB. researchgate.net This effect is attributed to a decrease in the proton donor ability of the enolic hydroxyl group and a reduction in the proton acceptor capacity of the carbonyl oxygen, caused by the inductive effect of the fluorine atoms. Therefore, the IHB in this compound is predicted to be slightly weaker than in its non-fluorinated counterpart, DMHD.
Beyond the primary intramolecular hydrogen bond, other weak interactions play a role in the molecule's conformational preferences and intermolecular associations. These include van der Waals forces and potential C–F···H or C–F···F contacts in condensed phases or in complexes with other molecules. mdpi.com Hirshfeld surface analysis on related fluorinated compounds has revealed the significance of such contacts in crystal packing. mdpi.com In reactions, secondary interactions between the fluorine atoms and electrophilic centers, such as metal ions, can be crucial in lowering the energy of transition states for bond activation. nih.gov
Table 1: Comparative Calculated Intramolecular Hydrogen Bond Energies (EHB) of Related β-Diketones Data is based on computational studies of analogous compounds to infer properties of this compound.
| Compound | Substituent at C1 | Estimated EHB (kcal/mol) | Reference Method |
|---|---|---|---|
| 5,5-dimethylhexane-2,4-dione (DMHD) | CH₃ | 17.1–20.0 | AIM Theory researchgate.net |
| 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione (TFDMHD) | CF₃ | Weaker than DMHD | DFT/NBO Analysis researchgate.net |
| This compound | CHF₂ | Predicted to be weaker than DMHD | Extrapolation |
Computational Spectroscopy
Computational methods, particularly DFT combined with the Gauge-Including Atomic Orbital (GIAO) method, are indispensable for predicting and interpreting the NMR spectra of complex organic molecules like this compound. nih.gov Accurate prediction of ¹H, ¹³C, and especially ¹⁹F chemical shifts requires careful selection of functionals (e.g., B3LYP, ωB97XD) and basis sets (e.g., 6-311++G(d,p), aug-cc-pvdz) to account for electron correlation and solvent effects. researchgate.netrsc.org
¹H NMR: The spectrum is expected to be dominated by a singlet for the nine equivalent protons of the tert-butyl group, a signal for the methine proton on the enol C=C bond, and a characteristic triplet for the proton of the CHF₂ group due to coupling with the two adjacent fluorine atoms (²JHF). The enolic hydroxyl proton often appears as a broad singlet at a downfield chemical shift.
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons, the carbons of the enol double bond, the quaternary and methyl carbons of the tert-butyl group, and a triplet for the C1 carbon due to one-bond coupling to fluorine (¹JCF).
¹⁹F NMR: A doublet is predicted for the two equivalent fluorine atoms, arising from the two-bond coupling to the proton on the same carbon (²JHF). The chemical shift of fluorine is highly sensitive to its electronic environment, and DFT calculations are crucial for assigning its resonance accurately relative to a standard like CFCl₃. researchgate.netnih.gov
Computational predictions aid in the structural elucidation by correlating calculated shielding tensors with experimentally observed chemical shifts, helping to confirm the predominant tautomeric form and assign specific resonances. nih.gov
Table 2: Predicted NMR Chemical Shifts (δ) and Coupling Constants (J) for the Enol Form of this compound Values are illustrative and based on typical ranges for similar structural motifs. Precise values would be obtained from specific DFT/GIAO calculations.
| Nucleus | Atom Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|---|
| ¹H | CH F₂ | 5.5 - 6.5 | Triplet (t) | ²JHF ≈ 50-60 |
| ¹H | CH = | 5.8 - 6.2 | Singlet (s) | - |
| ¹H | C(CH ₃)₃ | 1.1 - 1.3 | Singlet (s) | - |
| ¹H | OH | 14.0 - 16.0 | Broad Singlet (br s) | - |
| ¹³C | C HF₂ | 110 - 120 | Triplet (t) | ¹JCF ≈ 240-260 |
| ¹³C | -C H=C - | 90 - 110 | Singlet (s) | - |
| ¹³C | C =O | 180 - 200 | Singlet (s) | - |
| ¹³C | C (CH₃)₃ | 40 - 50 | Singlet (s) | - |
| ¹³C | C(C H₃)₃ | 25 - 30 | Singlet (s) | - |
| ¹⁹F | CHF ₂ | -120 to -130 | Doublet (d) | ²JHF ≈ 50-60 |
The vibrational modes of this compound can be thoroughly analyzed through the simulation of its Infrared (IR) and Raman spectra using DFT calculations. By computing the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum is generated that can be directly compared with experimental data. researchgate.net This comparison allows for the precise assignment of spectral bands to specific molecular motions.
For the enol tautomer, the simulated IR spectrum is expected to show several characteristic bands:
O–H Stretching: A very broad and intense band in the 3200-2500 cm⁻¹ region, characteristic of a strong intramolecular hydrogen bond.
C=O and C=C Stretching: Strong bands in the 1700-1550 cm⁻¹ region corresponding to the asymmetric and symmetric stretching vibrations of the C=O and C=C bonds of the conjugated keto-enol system. mdpi.com
C–F Stretching: Intense bands, typically in the 1150-1000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the C-F bonds in the CHF₂ group.
C–H Bending and Stretching: Various bands corresponding to the bending and stretching modes of the tert-butyl and methine C-H bonds.
Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. Potential Energy Distribution (PED) analysis is often employed alongside frequency calculations to quantify the contribution of individual internal coordinates to each normal mode, ensuring an unambiguous assignment of the vibrational bands. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for the Enol Form of this compound Frequency ranges are based on DFT calculations performed on analogous fluorinated β-diketones.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O–H stretch (H-bonded) | 2500 - 3200 | Strong, Broad | Weak |
| C-H stretch (tert-butyl) | 2900 - 3000 | Medium | Medium |
| C=O / C=C stretch (asymm.) | 1600 - 1650 | Strong | Medium |
| C=O / C=C stretch (symm.) | 1550 - 1600 | Strong | Strong |
| C-F stretch (asymm.) | 1100 - 1150 | Very Strong | Weak |
| C-F stretch (symm.) | 1000 - 1050 | Strong | Medium |
Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for investigating the electronic excited states of molecules. rsc.orgohio-state.edu For this compound, TD-DFT calculations can predict its electronic absorption spectrum by determining the vertical excitation energies and corresponding oscillator strengths for transitions from the ground state to various excited states. researchgate.net
The low-energy electronic transitions in the conjugated π-system of the enol form are of particular interest. Key transitions typically include:
n → π* transitions: Involving the promotion of an electron from a non-bonding orbital (n), localized on the oxygen atoms, to an anti-bonding π-orbital (π*) of the keto-enol moiety. These transitions are generally of lower energy and have weak oscillator strengths.
π → π* transitions: Involving the promotion of an electron from a bonding π-orbital to an anti-bonding π* orbital. These transitions are higher in energy and are associated with strong absorption bands, often in the UV region.
By analyzing the molecular orbitals involved in each excitation, TD-DFT provides a detailed picture of the nature of the excited states (e.g., local excitation, charge-transfer character). rsc.orgresearchgate.net The choice of exchange-correlation functional is critical, with range-separated hybrids often providing more accurate results for systems with potential charge-transfer character. researchgate.net These calculations are fundamental for understanding the photochemistry and photophysics of the molecule.
Reaction Mechanism Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. A key aspect of this is the location and characterization of transition states (TS), which represent the maximum energy point along the minimum energy reaction pathway. nih.gov
For reactions involving this compound, such as its synthesis via Claisen condensation or its participation in subsequent chemical transformations, transition state analysis using DFT can provide invaluable mechanistic details. The process involves:
Locating the Transition State Structure: Algorithms are used to find the first-order saddle point on the potential energy surface corresponding to the TS.
Frequency Calculation: A vibrational frequency calculation is performed on the located TS structure. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to follow the reaction path downhill from the TS to confirm that it connects the desired reactants and products.
From this analysis, the activation energy (the energy difference between the TS and the reactants) can be calculated, providing a quantitative measure of the reaction's kinetic feasibility. For example, in modeling a reaction like C-F bond activation at the difluoromethyl group, calculations would focus on identifying a transition state where the C-F bond is partially broken and a new bond with an incoming nucleophile is partially formed. nih.gov The analysis could also reveal the role of weak interactions, such as coordination of a Lewis acid to a carbonyl oxygen or a fluorine atom, in stabilizing the transition state and lowering the activation barrier. nih.gov
Solvent Effects in Computational Models
In the theoretical and computational analysis of molecules, particularly those with the capacity for tautomerism like this compound, the surrounding solvent environment plays a critical role in determining their structure, stability, and reactivity. Computational models that incorporate solvent effects are therefore essential for providing predictions that accurately reflect experimental reality. These effects are broadly categorized into two types: non-specific interactions, which are related to the bulk properties of the solvent, and specific interactions, which involve direct interactions between the solute and solvent molecules, such as hydrogen bonding. orientjchem.org
Computational chemistry employs several approaches to model these solvent effects, which can be broadly classified into implicit and explicit solvent models.
Implicit Solvent Models:
Implicit solvation models, also known as continuum models, treat the solvent as a continuous medium with a uniform dielectric constant, rather than as individual molecules. wikipedia.org The solute is placed within a cavity in this dielectric continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. The Polarizable Continuum Model (PCM) and its variations (e.g., CPCM, IEF-PCM) are among the most widely used implicit solvent models. wikipedia.orgq-chem.com These models are computationally efficient and can provide a good qualitative understanding of how the polarity of the solvent affects the solute. For instance, polar solvents are generally found to stabilize more polar tautomers. In the case of β-diketones, polar solvents often stabilize the keto tautomer more than the enol form due to the higher polarity of the keto form. orientjchem.org
Explicit Solvent Models:
Explicit solvent models take a more detailed approach by including a specific number of individual solvent molecules around the solute molecule. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonds. While this method can provide a more accurate and detailed picture of the solvation shell, it is significantly more computationally expensive than implicit models. The accuracy of explicit solvent models is also dependent on the number of solvent molecules included and their initial placement around the solute.
Solvent Effects on the Tautomerism of β-Diketones:
The following table presents the calculated total electronic energy differences between the keto and enol forms of 3-phenyl-2,4-pentanedione (B1582117) in the gas phase and in various solvents. A negative value indicates that the keto form is more stable than the enol form.
| Phase/Solvent | Dielectric Constant (ε) | Total Electronic Energy Difference (Keto - Enol) (kcal/mol) |
| Gas Phase | 1.0 | -17.89 |
| Cyclohexane | 2.2 | -17.34 |
| Carbon Tetrachloride | 2.2 | -17.27 |
| Methanol (B129727) | 32.6 | -16.55 |
| Water | 78.4 | -16.50 |
This data is for 3-phenyl-2,4-pentanedione and is presented as a representative example of solvent effects on β-diketone tautomerism. orientjchem.org
The data clearly shows that while the keto form is more stable in all environments, the energy difference between the tautomers decreases as the polarity of the solvent increases. This indicates that polar solvents provide greater stabilization to the enol form relative to the keto form, thereby shifting the equilibrium towards the enol tautomer. This trend is attributed to the ability of polar solvents to engage in hydrogen bonding and other dipolar interactions with the enol tautomer. orientjchem.org
The following table summarizes the barrier heights for the tautomeric equilibrium reaction of 3-phenyl-2,4-pentanedione, representing the energy required to convert from the keto to the enol form.
| Phase/Solvent | Dielectric Constant (ε) | Barrier Height (kcal/mol) |
| Gas Phase | 1.0 | 30.61 |
| Cyclohexane | 2.2 | 30.82 |
| Carbon Tetrachloride | 2.2 | 30.84 |
| Methanol | 32.6 | 31.23 |
| Water | 78.4 | 31.26 |
This data is for 3-phenyl-2,4-pentanedione and is presented as a representative example of solvent effects on the activation energy of β-diketone tautomerism. orientjchem.org
The barrier height for the keto-enol interconversion is also influenced by the solvent. In the case of 3-phenyl-2,4-pentanedione, the activation energy increases with the polarity of the solvent. This suggests that the transition state is less stabilized by polar solvents compared to the keto tautomer.
Applications of 1,1 Difluoro 5,5 Dimethylhexane 2,4 Dione in Chemical Research and Materials Science
As a Building Block in Organic Synthesis
The reactivity of the dicarbonyl system, augmented by the presence of the electron-withdrawing difluoromethyl group, makes 1,1-Difluoro-5,5-dimethylhexane-2,4-dione a potent precursor in various organic transformations. Its utility as a building block is particularly evident in the synthesis of heterocyclic compounds, the generation of chiral intermediates, and the construction of complex organic frameworks.
Precursor for Heterocyclic Compounds
β-Diketones are well-established precursors for the synthesis of a wide array of heterocyclic compounds through condensation reactions with dinucleophiles. The presence of the gem-difluoro group in this compound can influence the regioselectivity and reactivity of these cyclization reactions.
One of the most common applications of β-diketones is in the synthesis of pyrazoles and isoxazoles , which are core structures in many pharmaceutically active compounds. The reaction of a β-diketone with hydrazine (B178648) or its derivatives leads to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) yields isoxazoles. For instance, fluorinated β-diketones are known to react with hydrazine to form fluorinated pyrazoles, often with high regioselectivity. researchgate.netthieme-connect.denih.govorganic-chemistry.org Similarly, the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved via a [3+2] cycloaddition of nitrile oxides with 1,3-diketones. beilstein-journals.orgnih.govrasayanjournal.co.inorganic-chemistry.org The electron-withdrawing nature of the difluoromethyl group in this compound is expected to activate the dicarbonyl system for nucleophilic attack, facilitating these condensation reactions.
| Heterocycle | Reagent | Reaction Type | Ref. |
| Pyrazole (B372694) | Hydrazine | Condensation | researchgate.net |
| Isoxazole | Hydroxylamine | Condensation | rasayanjournal.co.in |
| Isoxazole | Nitrile Oxides | [3+2] Cycloaddition | beilstein-journals.org |
Synthesis of Chiral Intermediates
The field of asymmetric synthesis often relies on the use of chiral ligands to control the stereochemical outcome of a reaction. β-Diketones can be transformed into chiral ligands that can coordinate with metal centers to create catalysts for enantioselective transformations. While direct applications of this compound in this area are not extensively documented, the principles of using chiral β-diketonate ligands are well-established. rsc.orgresearchgate.netrsc.org
Furthermore, the diketone moiety itself can be a target for asymmetric reduction or other transformations to introduce chirality. The presence of the difluoro group can influence the stereoselectivity of such reactions. Chiral iron complexes, for example, have been shown to be effective in catalyzing asymmetric reactions. researchgate.net The development of chiral metal complexes with fluorinated β-diketonate ligands is an active area of research, with the potential for creating highly effective and selective catalysts for the synthesis of chiral intermediates.
Use in Constructing Complex Organic Architectures
The reactivity of this compound extends to its use in the construction of more complex organic molecules. The gem-difluoro moiety is a valuable functional group in medicinal chemistry and materials science due to its ability to modulate the electronic properties and metabolic stability of a molecule.
One approach to building complex architectures is through cycloaddition reactions. gem-Difluoroolefins, which can be derived from β-diketones, are known to participate in [3+2] cycloaddition reactions. rsc.orgresearchgate.netnih.govnih.gov This provides a pathway to novel fluorinated scaffolds. The diketone functionality in this compound allows for a variety of chemical manipulations to generate precursors for such cycloadditions. The use of fluorinated building blocks in the synthesis of complex natural products and other bioactive molecules is a growing field of research, and compounds like this compound serve as valuable starting materials in these endeavors. acs.orgbeilstein-journals.orgnih.gov
In Advanced Materials
The unique electronic properties conferred by the fluorine atoms make this compound an attractive component for the design of advanced materials with specific optical and electronic functionalities. Its applications as a ligand for luminescent materials and as a precursor for functional thin films are particularly noteworthy.
As Ligands for Luminescent Materials
Lanthanide complexes, particularly those of europium(III) and terbium(III), are renowned for their sharp and intense luminescence, making them ideal for applications in lighting, displays, and bio-imaging. The luminescence of lanthanide ions is often sensitized through a process known as the "antenna effect," where an organic ligand absorbs light and efficiently transfers the energy to the central metal ion.
Fluorinated β-diketones, including this compound, are excellent "antenna" ligands for lanthanide ions. nih.govresearchgate.netnih.govnih.gov The presence of electron-withdrawing fluorine atoms can enhance the efficiency of intersystem crossing in the ligand, a crucial step in the energy transfer process. Moreover, the replacement of C-H bonds with C-F bonds reduces non-radiative decay pathways, thereby increasing the luminescence quantum yield of the complex. Europium complexes with fluorinated β-diketonate ligands typically exhibit strong red emission.
| Lanthanide Ion | Ligand Type | Key Feature | Application |
| Europium(III) | Fluorinated β-diketone | Antenna effect | Red-emitting phosphors |
| Terbium(III) | Fluorinated β-diketone | Energy transfer | Green-emitting phosphors |
Precursors for Functional Materials and Thin Films
Metal complexes of β-diketones are widely used as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of thin films of metals and metal oxides. The volatility and thermal stability of these precursors are critical for successful film deposition.
The introduction of fluorine atoms into the β-diketonate ligand, as in this compound, generally increases the volatility of the corresponding metal complexes. This is advantageous for MOCVD processes, as it allows for lower deposition temperatures and better control over the film growth. Metal complexes of fluorinated β-diketonates have been successfully employed as precursors for the deposition of a variety of functional thin films, including transparent conducting oxides and dielectric layers. researchgate.netresearchgate.net The resulting thin films often exhibit high purity and desirable electronic and optical properties.
| Deposition Technique | Precursor Type | Advantage of Fluorination | Resulting Material |
| MOCVD | Metal complex of this compound | Increased volatility | Metal or Metal Oxide Thin Films |
Information on "this compound" is Not Available
Following a comprehensive search for the chemical compound "this compound," it has been determined that there is a lack of specific scientific literature and data pertaining to its applications in polymer chemistry and its use in catalytic systems as a ligand.
The search results primarily yielded information on structurally related but distinct compounds, such as 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione and 5,5-dimethylhexane-2,4-dione (B1585119) . While these analogues share a common hexane-2,4-dione backbone, the difference in the fluorine substitution at the first position (difluoro vs. trifluoro or non-fluorinated) significantly alters the chemical and physical properties of the molecule. Consequently, the applications and research findings for these related compounds cannot be accurately extrapolated to "this compound."
For instance, metal complexes of the non-fluorinated 5,5-dimethylhexane-2,4-dione have been investigated for their catalytic activity. Similarly, the trifluoro-analogue, 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione , has been used in the synthesis of metal complexes with potential applications in catalysis. nih.gov However, no specific research detailing the use of "this compound" in either polymer synthesis or as a component of catalytic ligand systems was identified.
Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound in the provided search results, it is not possible to generate the requested article on its applications in polymer chemistry and catalysis without resorting to speculation or inaccurate information from its analogues.
Future Research Directions
Exploration of Novel Synthetic Strategies
The primary synthetic route to fluorinated β-diketones has traditionally been the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a strong base. nih.govmdpi.com While effective, this method can face challenges, including side reactions and limitations in substrate scope. Future research should focus on developing more efficient, selective, and sustainable synthetic methodologies.
One promising area is the direct fluorination of the parent β-diketone, 5,5-dimethylhexane-2,4-dione (B1585119). researchgate.net Modern electrophilic fluorinating agents offer pathways to introduce fluorine atoms with high precision. Research could explore a variety of these reagents to optimize the synthesis of the target difluoro compound. researchgate.net Another innovative approach involves the direct fluorination of 1,3-dicarbonyl compounds using fluorine gas mediated by a base like quinuclidine, which has been shown to be effective for producing 2,2-difluoro-1,3-dicarbonyl derivatives. nih.gov Furthermore, catalyst-free methods, such as the radical difluoroalkylation of aryl enol acetates, present an alternative strategy for synthesizing related β-fluoroenones. researchgate.net
Future synthetic explorations could also venture into enzymatic and photoredox catalysis to achieve the desired transformation under milder and more environmentally friendly conditions. researchgate.netthe-innovation.org
| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |
| Optimized Direct Fluorination | Use of modern electrophilic fluorinating agents (e.g., Selectfluor) or mediated fluorine gas on the non-fluorinated precursor. researchgate.netnih.gov | High selectivity, potentially milder conditions than traditional methods. | Screening of various fluorinating agents and catalysts; optimization of reaction conditions (solvent, temperature). |
| Catalyst-Free Radical Reactions | Methods like the radical difluoroalkylation of enol acetate (B1210297) precursors. researchgate.net | Avoids metal catalysts, potentially offering different reactivity and selectivity. | Exploring substrate scope and understanding reaction mechanisms to improve yields and applicability. |
| Enzymatic Synthesis | Utilization of enzymes, such as old yellow enzymes (OYEs), to catalyze fluorination or related transformations. the-innovation.org | High stereoselectivity for chiral derivatives, environmentally benign (aqueous media, mild temperatures). | Identifying or engineering suitable enzymes; optimizing enzymatic reaction conditions. |
| Photoredox Catalysis | Using light and a photocatalyst to drive the synthesis, for instance, in the α-acylation of enol acetates to form the diketone backbone. researchgate.net | Mild reaction conditions, access to unique reactive intermediates. | Development of suitable photocatalytic systems for fluorinated substrates. |
Deepening Mechanistic Understanding of Fluorine Effects
The introduction of fluorine atoms into organic molecules profoundly alters their physicochemical properties. nih.gov In β-diketones, fluorine substitution is known to increase the acidity of the methylene (B1212753) protons and influence the keto-enol tautomeric equilibrium. nih.gov The electron-withdrawing nature of the difluoromethyl group in 1,1-difluoro-5,5-dimethylhexane-2,4-dione is expected to shift the equilibrium towards the enol form and enhance its acidity compared to its non-fluorinated counterpart.
Future research should employ a combination of advanced spectroscopic techniques (e.g., variable-temperature NMR) and high-level computational methods, such as Density Functional Theory (DFT), to precisely quantify these effects. mdpi.comaps.org A deeper mechanistic understanding would elucidate how the difluoromethyl group influences:
Tautomeric Equilibria: Determining the precise ratio of keto and enol tautomers in various solvents and temperatures. In aqueous solutions, α-fluorinated ketones can exist in equilibrium with their hydrated gem-diol forms, a phenomenon that warrants investigation for this compound. nih.gov
Acidity (pKa): Accurately measuring the pKa value to quantify the electronic effect of the CHF2 group.
Intermolecular Interactions: Studying the potential for non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be modulated by the presence of fluorine.
Development of New Derivatization Pathways
β-Diketones are exceptionally versatile building blocks in organic synthesis, serving as precursors to a wide range of heterocyclic and carbocyclic systems. mdpi.com this compound is a prime candidate for the development of novel derivatives with unique properties.
Future research should focus on exploring its reactivity with various reagents to synthesize new classes of compounds. For example, condensation reactions with hydrazines could yield novel fluorinated pyrazoles, a scaffold prevalent in pharmaceuticals and agrochemicals. mdpi.com Similarly, reactions with o-arylenediamines could lead to the formation of 1,5-benzodiazepine derivatives, which are known for their biological activities. acs.org
Furthermore, this compound can serve as a ligand to form coordination complexes with a vast array of metal ions across the periodic table. nih.gov The resulting metal β-diketonate complexes could be explored for their catalytic activity, magnetic properties, or luminescence. The synthesis of α,α-difluoro-β-amino ketones from related fluorinated precursors also highlights a potential pathway for creating fluorinated amino acid analogues. nih.govresearchgate.net
Expansion of Applications in Advanced Materials and Catalysis
Metal complexes of fluorinated β-diketones are highly valued for their volatility and thermal stability, making them excellent precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). mdpi.com These techniques are crucial for fabricating thin films used in microelectronics and optics. The combination of the fluorinated group and the bulky tert-butyl group in this compound could yield metal complexes with tailored volatility and decomposition profiles. Future work should involve synthesizing complexes with metals like palladium, copper, and aluminum and evaluating their suitability as MOCVD/ALD precursors. mdpi.com
Another significant application of fluorinated β-diketonates is in the field of luminescent materials, particularly as sensitizers for lanthanide ions (e.g., Eu³⁺, Tb³⁺). researchgate.net The fluorinated ligands can efficiently absorb UV light and transfer the energy to the metal center, resulting in sharp, characteristic emission. Research should be directed towards synthesizing lanthanide complexes of this compound and characterizing their photophysical properties to assess their potential for use in OLEDs, sensors, and bio-imaging. researchgate.net
In catalysis, metal β-diketonate complexes are known to be effective catalysts for various organic transformations. The unique electronic and steric properties of this ligand could lead to catalysts with novel activity and selectivity.
Integration of Machine Learning and AI in Computational Studies
The intersection of computational chemistry and artificial intelligence (AI) offers powerful tools to accelerate chemical research. acs.orguic.edu Machine learning (ML) models can be trained on existing chemical data to predict properties, reaction outcomes, and optimal synthetic conditions, thereby reducing the need for extensive and resource-intensive experimentation. aps.orgunt.edu
Future research on this compound would greatly benefit from the integration of ML and AI in several key areas:
Property Prediction: ML models can be developed to predict the physicochemical properties (e.g., solubility, volatility, spectral characteristics) of the diketone and its derivatives, guiding the design of molecules with desired attributes.
Synthesis Planning: Retrosynthesis AI tools can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially uncovering pathways that are not immediately obvious to human chemists.
Reaction Optimization: AI algorithms can be used to navigate the complex parameter space of a chemical reaction (temperature, concentration, catalyst loading) to quickly identify the optimal conditions for maximizing yield and selectivity.
Accelerating Quantum Chemistry: ML potentials can be used to accelerate computationally expensive DFT calculations, enabling the study of larger systems and longer timescale phenomena, such as reaction dynamics and conformational sampling. aps.org
Investigation of Chiroptical Properties of Asymmetric Derivatives
While this compound is an achiral molecule, it can serve as a scaffold for the synthesis of chiral, asymmetric derivatives. This can be achieved by introducing a stereocenter, for example, on the methylene carbon or by using a chiral derivatizing agent. The synthesis of enantiomerically enriched fluorinated compounds is of great importance, as chirality is a key factor in the activity of many pharmaceuticals and catalysts. the-innovation.orgresearchgate.net
Future research should focus on two main aspects:
Asymmetric Synthesis: Developing stereoselective methods to synthesize chiral derivatives of this compound. This could involve using chiral catalysts, enzymatic resolutions, or starting from chiral precursors. the-innovation.org
Chiroptical Spectroscopy: Once synthesized, the chiroptical properties of these asymmetric derivatives should be thoroughly investigated using techniques such as circular dichroism (CD) spectroscopy and by measuring their optical rotation. These experimental results, when combined with theoretical calculations, can provide detailed insights into their three-dimensional structure and electronic transitions.
The development of chiral fluorinated β-diketones and their metal complexes opens up possibilities for their use as chiral catalysts in asymmetric synthesis or as building blocks for chiral liquid crystals and other advanced materials.
Q & A
Q. Key Parameters for Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Fluorinating Agent | SF₄ (1.2 equiv) | Maximizes selectivity |
| Temperature | 0–5°C | Reduces decomposition |
| Reaction Time | 4–6 hours | Balances completion vs. side reactions |
Which spectroscopic and crystallographic methods are most effective for characterizing this compound and its metal complexes?
Basic Research Question
Structural elucidation of β-diketones and their metal chelates relies on:
- ¹⁹F NMR : To confirm fluorination patterns and monitor reaction progress (δ = -70 to -80 ppm for CF₃ groups) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles (e.g., Ni-O bonds: 1.85–1.89 Å in nickel(II) complexes) .
- IR Spectroscopy : Detects enol-keto tautomerism (C=O stretches at ~1600 cm⁻¹ and chelated O-H at ~3000 cm⁻¹) .
Q. Example Crystallographic Data
| Parameter | Value for Ni(II) Complex |
|---|---|
| Space Group | P2₁/c |
| Bond Length (Ni-O) | 1.87 Å |
| Chelate Ring Angle | 89.5° |
How do steric and electronic effects of fluorine substitution influence the stability and reactivity of metal chelates derived from this diketone?
Advanced Research Question
The difluoro substitution enhances electrophilicity at the diketone’s carbonyl groups, favoring chelation with transition metals (e.g., Ni²⁺, Cr³⁺). Steric hindrance from the 5,5-dimethyl groups stabilizes complexes by reducing ligand exchange rates. For example:
Q. Comparative Stability Constants (log K)
| Metal Ion | log K (Fluorinated Diketone) | log K (Non-fluorinated) |
|---|---|---|
| Ni²⁺ | 8.9 ± 0.2 | 7.1 ± 0.3 |
| Cr³⁺ | 12.4 ± 0.3 | 10.8 ± 0.4 |
What methodological challenges arise in quantifying partition coefficients (log P) for fluorinated β-diketones, and how can they be addressed?
Advanced Research Question
Partition coefficients for fluorinated diketones often deviate from predicted values due to hydrogen bonding and solvent polarity effects. The Abraham solvation model (using descriptors E, S, A, B, V) improves accuracy by accounting for fluorophilicity . For 5,5-dimethylhexane-2,4-dione derivatives:
- Experimental log P : 2.22 (octanol/water) vs. predicted 2.45 .
- Method Adjustment : Use hexane/water systems to reduce polarity mismatches.
Q. Solvent-Specific Partition Data
| Solvent | log P (Observed) | log P (Predicted) |
|---|---|---|
| Octanol | 2.22 | 2.45 |
| Chloroform | 1.98 | 2.10 |
How can researchers resolve contradictions in reported biological activities of fluorinated diketones?
Advanced Research Question
Discrepancies in antimicrobial or anticancer activity often stem from impurities (e.g., unreacted starting materials) or assay variability. Mitigation strategies include:
- HPLC Purification : ≥99% purity thresholds for biological testing .
- Dose-Response Curves : Validate activity across multiple cell lines (e.g., IC₅₀ = 15–25 μM in HeLa cells) .
Q. Structure-Activity Relationship (SAR) Insights
| Substituent | Antimicrobial Activity (MIC, μg/mL) |
|---|---|
| 2,4-Difluorophenyl | 8–12 |
| Non-fluorinated | >50 |
What advanced computational methods are suitable for modeling the tautomeric equilibria of fluorinated β-diketones?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level accurately predicts enol-keto tautomer ratios. Fluorine’s electron-withdrawing effect shifts equilibria toward the enol form (ΔG = -2.3 kcal/mol) compared to non-fluorinated analogs (ΔG = -1.1 kcal/mol) .
Q. Tautomer Population at 25°C
| Tautomer | Population (Fluorinated) | Population (Non-fluorinated) |
|---|---|---|
| Enol | 82% | 65% |
| Keto | 18% | 35% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
